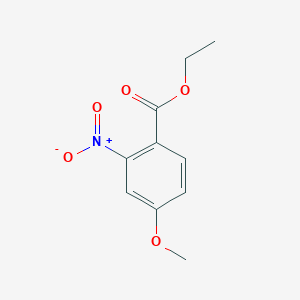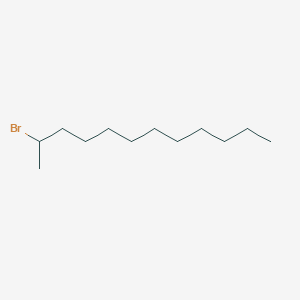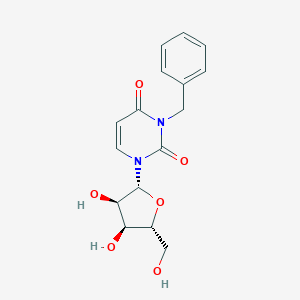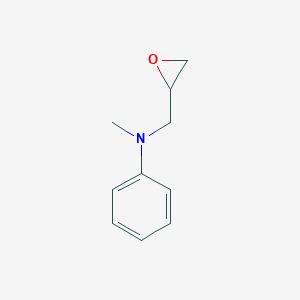
N-methyl-N-(oxiran-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(oxiran-2-ylmethyl)aniline, also known as MOA or 2-(N-methylamino)-1-(oxiran-2-ylmethyl)benzene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOA is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to form adducts with proteins, which can lead to changes in protein structure and function. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to cause DNA damage, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
N-methyl-N-(oxiran-2-ylmethyl)aniline has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and inhibition of enzymes such as monoamine oxidase and acetylcholinesterase. N-methyl-N-(oxiran-2-ylmethyl)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. N-methyl-N-(oxiran-2-ylmethyl)aniline can be used as a reagent in various organic synthesis reactions and as a ligand for catalysis. However, N-methyl-N-(oxiran-2-ylmethyl)aniline also has limitations, including its potential toxicity and the need for proper safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for N-methyl-N-(oxiran-2-ylmethyl)aniline research, including the development of new synthesis methods, the study of its potential as an anticancer agent, and the investigation of its interactions with biological molecules. N-methyl-N-(oxiran-2-ylmethyl)aniline could also be studied for its potential as a ligand for other metals and as a catalyst for different reactions. Further research is needed to fully understand the mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)aniline and its potential applications in various fields.
Conclusion
In conclusion, N-methyl-N-(oxiran-2-ylmethyl)aniline is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-methyl-N-(oxiran-2-ylmethyl)aniline can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects. N-methyl-N-(oxiran-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis and versatility, but also has limitations, including its potential toxicity. Further research is needed to fully understand the potential applications of N-methyl-N-(oxiran-2-ylmethyl)aniline and its mechanism of action.
Aplicaciones Científicas De Investigación
N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied extensively for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a reagent in the synthesis of various organic compounds, including chiral amines and amino alcohols. In catalysis, N-methyl-N-(oxiran-2-ylmethyl)aniline has been used as a ligand for various metals, including palladium and copper, to catalyze different reactions. In medicinal chemistry, N-methyl-N-(oxiran-2-ylmethyl)aniline has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as monoamine oxidase and acetylcholinesterase.
Propiedades
Número CAS |
14236-04-5 |
|---|---|
Nombre del producto |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
NEKXUGUSHFDYLZ-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=CC=C2 |
SMILES canónico |
CN(CC1CO1)C2=CC=CC=C2 |
Otros números CAS |
14236-04-5 |
Sinónimos |
N-methyl-N-(oxiran-2-ylmethyl)aniline |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


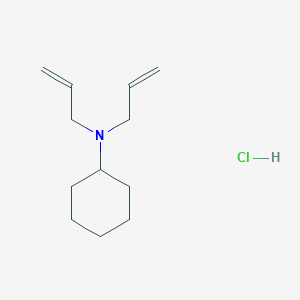

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
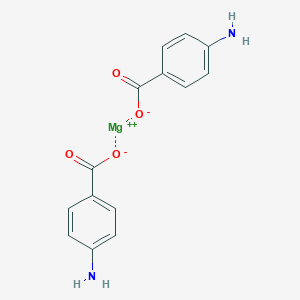
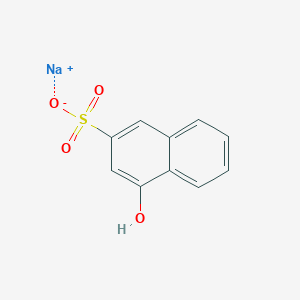

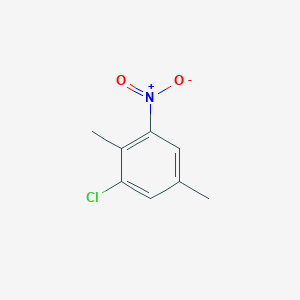
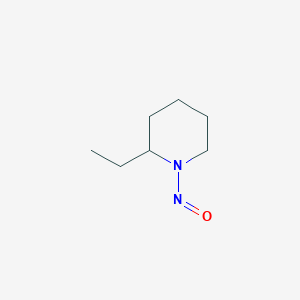

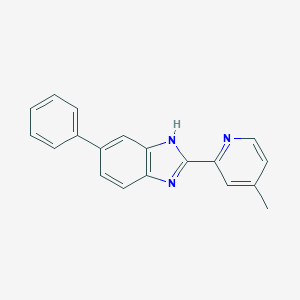
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
